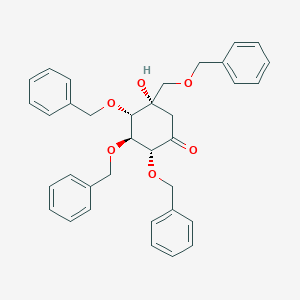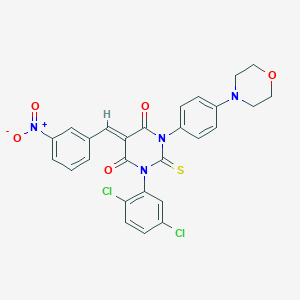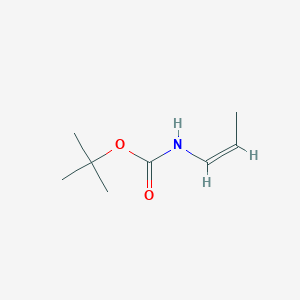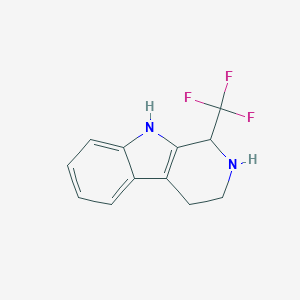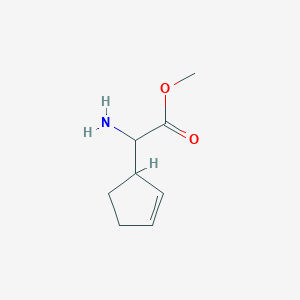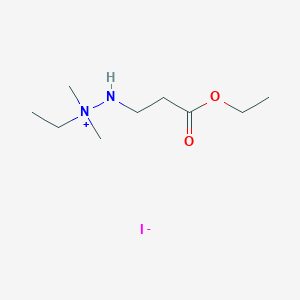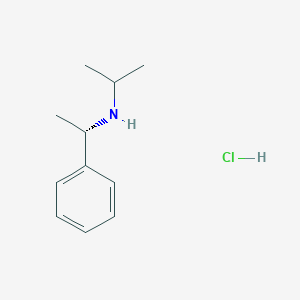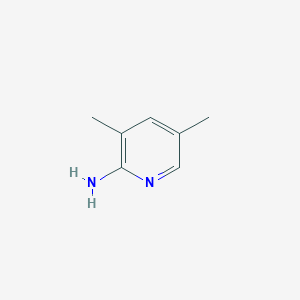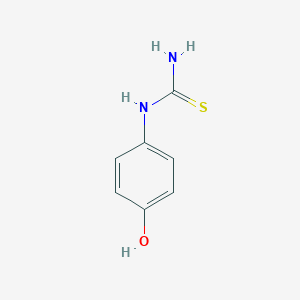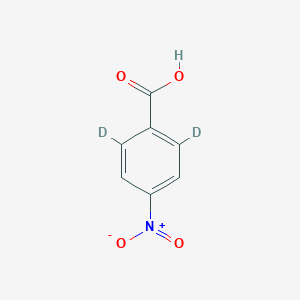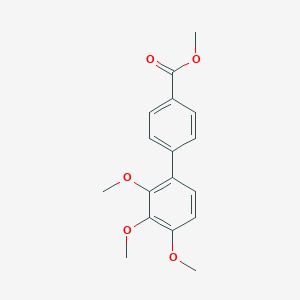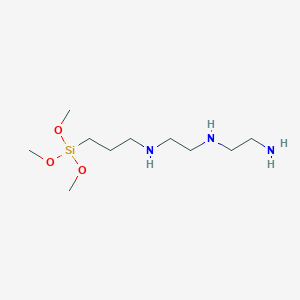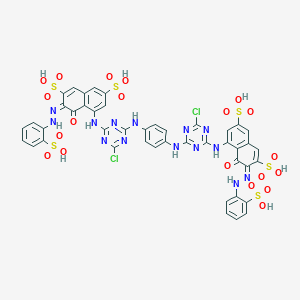
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine (also known as 3-iodo-PPX) is a selective antagonist of the adenosine A1 receptor. It is a xanthine derivative that has been widely studied for its potential therapeutic applications in various diseases.
作用機序
3-iodo-PPX is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is involved in various physiological processes, including sleep, pain perception, and inflammation. The adenosine A1 receptor is widely expressed in the brain and has been implicated in the pathophysiology of various neurological disorders. By blocking the adenosine A1 receptor, 3-iodo-PPX can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA, thereby exerting its neuroprotective and anti-inflammatory effects.
生化学的および生理学的効果
3-iodo-PPX has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects in Parkinson's disease. It has also been shown to decrease glutamate release in the hippocampus, which may contribute to its neuroprotective effects in Alzheimer's disease. In addition, it has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of sepsis and acute lung injury.
実験室実験の利点と制限
One advantage of using 3-iodo-PPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. However, one limitation of using 3-iodo-PPX is its relatively low potency compared to other adenosine A1 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could increase the risk of off-target effects.
将来の方向性
There are several future directions for the study of 3-iodo-PPX. One direction is to further investigate its neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. Another direction is to explore its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-iodo-PPX for different disease indications.
合成法
The synthesis of 3-iodo-PPX involves several steps. The starting material is 8-cyclopentyl-1,3-dimethylxanthine, which is reacted with iodine and sodium hydroxide to form 1,3-dimethyl-8-iodoxanthine. This intermediate is then reacted with 3-bromo-4-aminoethylbenzene in the presence of palladium on carbon catalyst to form 3-(3-iodo-4-amino)phenethyl-1,3-dimethylxanthine. Finally, this compound is reacted with propyl iodide in the presence of potassium carbonate to form 3-iodo-PPX.
科学的研究の応用
3-iodo-PPX has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has also been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury. In addition, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
116370-32-2 |
|---|---|
製品名 |
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine |
分子式 |
C21H26IN5O2 |
分子量 |
505.4 g/mol |
IUPAC名 |
3-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26IN5O2/c1-2-10-27-20(28)17-19(25-18(24-17)14-5-3-4-6-14)26(21(27)29)11-9-13-7-8-16(23)15(22)12-13/h7-8,12,14H,2-6,9-11,23H2,1H3,(H,24,25)/i22-2 |
InChIキー |
AZWSEPNWIHTUNW-ONBQKKEBSA-N |
異性体SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)[125I] |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
正規SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
その他のCAS番号 |
116370-32-2 |
同義語 |
3-(3-iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine I BW A 844U I-BW-A844U I-BWA844U |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)
